molecular formula C8H7BrN2 B13545259 6-bromo-1H-isoindol-3-amine

6-bromo-1H-isoindol-3-amine

Cat. No.: B13545259
M. Wt: 211.06 g/mol
InChI Key: GYLZXNTUWYVLAX-UHFFFAOYSA-N
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Description

6-bromo-1H-isoindol-3-amine is a chemical compound that belongs to the chemical class of isoindolineThis compound is known for its unique physical and chemical properties, synthesis, and characterization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-isoindol-3-amine typically involves the bromination of isoindoline derivatives. One common method involves the reaction of isoindoline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-isoindol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindoline derivatives .

Scientific Research Applications

6-bromo-1H-isoindol-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-bromo-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-isoindol-3-amine
  • 6-fluoro-1H-isoindol-3-amine
  • 6-iodo-1H-isoindol-3-amine

Comparison

6-bromo-1H-isoindol-3-amine is unique due to the presence of the bromine atom, which imparts specific chemical and physical properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different reactivity and biological activities. The choice of halogen can influence the compound’s solubility, stability, and interaction with molecular targets .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-bromo-3H-isoindol-1-amine

InChI

InChI=1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2,(H2,10,11)

InChI Key

GYLZXNTUWYVLAX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=N1)N

Origin of Product

United States

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